molecular formula C23H24N4O B11206429 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11206429
M. Wt: 372.5 g/mol
InChI Key: ATZIWVFNKJMUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to the suppression of B cell activation and proliferation. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as PLCγ2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural modifications that enhance its selectivity and potency as a BTK inhibitor. Its methoxy and phenyl groups contribute to its binding affinity and specificity, making it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N4O/c1-16(2)13-24-22-21-20(17-7-5-4-6-8-17)14-27(23(21)26-15-25-22)18-9-11-19(28-3)12-10-18/h4-12,14-16H,13H2,1-3H3,(H,24,25,26)

InChI Key

ATZIWVFNKJMUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.